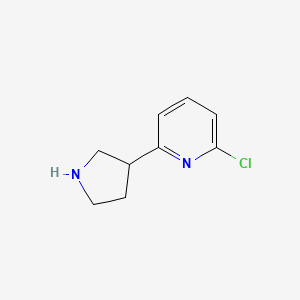

2-Chloro-6-(pyrrolidin-3-YL)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

2-chloro-6-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2 |

InChI Key |

HEORAKFHYSLDTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 6 Pyrrolidin 3 Yl Pyridine Analogues

Elucidation of Key Pharmacophoric Elements within the Pyrrolidinylpyridine Scaffold

The pyrrolidinylpyridine scaffold is characterized by two essential pharmacophoric elements: a basic nitrogen atom within the pyrrolidine (B122466) ring and a hydrogen bond acceptor, typically the nitrogen atom of the pyridine (B92270) ring. These features are crucial for the interaction of these ligands with their biological targets, most notably the nAChRs.

The protonatable amine in the pyrrolidine ring is a critical feature for the binding of nicotinic agonists. This cationic center is believed to form a significant cation-pi interaction with a conserved tryptophan residue in the receptor's binding site. The pyridine nitrogen, on the other hand, acts as a hydrogen bond acceptor, a fundamental component of the nicotinic pharmacophore. This interaction is thought to occur with a backbone NH group across a subunit interface of the receptor.

The spatial arrangement of these two key elements is paramount for optimal receptor engagement. The pyrrolidinyl group, with its inherent three-dimensionality, allows for a more refined exploration of the chemical space compared to planar aromatic rings. The stereochemistry at the point of attachment to the pyridine ring and the puckering of the pyrrolidine ring itself can significantly influence the orientation of the molecule within the binding pocket, thereby affecting its affinity and efficacy.

Impact of Substituent Variation on Biological Activity and Selectivity

The potency and selectivity of 2-Chloro-6-(pyrrolidin-3-YL)pyridine analogues can be finely tuned by introducing various substituents on both the pyridine and pyrrolidine rings. These modifications can alter the electronic properties, steric profile, and conformational flexibility of the molecule, leading to profound changes in its pharmacological profile.

Modifications on the Pyridine Ring (Positions 2, 3, 4, 5, 6)

Systematic modification of the pyridine ring has been a fruitful strategy in optimizing the activity of pyrrolidinylpyridine-based nAChR ligands. The position and nature of the substituents play a critical role in determining the affinity and selectivity for different nAChR subtypes.

Halogen substituents on the pyridine ring have a pronounced effect on the biological activity of 2-Chloro-6-(pyrrolidin-3-YL)pyridine analogues. The position of the halogen is a key determinant of its impact.

For instance, in a related series of 3-(azetidinylmethoxy)pyridines, halogen substitution at the 2-, 5-, or 6-position of the pyridine ring was explored. Analogues with halogen substituents at the 5- or 6-positions, as well as the 2-fluoro analogue, exhibited subnanomolar affinity for nAChRs. In stark contrast, the 2-chloro, 2-bromo, and 2-iodo analogues displayed significantly lower affinity. nih.gov This suggests that while a halogen at the 2-position is tolerated if it is a small, electronegative atom like fluorine, bulkier halogens at this position are detrimental to binding, likely due to steric hindrance that alters the molecular geometry.

The following table illustrates the effect of halogen substitution on the pyridine ring of a related series of nAChR ligands:

| Compound | Pyridine Substitution | nAChR Affinity (Ki, pM) |

| Analogue 1 | 2-Fluoro | High |

| Analogue 2 | 2-Chloro | Low |

| Analogue 3 | 2-Bromo | Low |

| Analogue 4 | 2-Iodo | Low |

| Analogue 5 | 5-Halo | High |

| Analogue 6 | 6-Halo | High |

Data adapted from studies on structurally related compounds and are intended for illustrative purposes.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, can increase the electron density on the pyridine ring, potentially enhancing the hydrogen bonding capability of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN) and nitro (-NO2) groups, decrease the electron density.

In a series of novel pyridyl ethers, it was demonstrated that substitutions on the pyridine ring had a dramatic effect on receptor binding affinity, with IC50 values at the α4β2 nAChR ranging from 22 to >10,000 nM. nih.gov The most potent compound in this series was (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine, which incorporates both a halogen and an electron-withdrawing cyano group. nih.gov This highlights the complex interplay between steric and electronic factors in determining biological activity.

The table below provides a conceptual overview of the impact of electronic groups on activity:

| Compound | Pyridine Substituent | Electronic Effect | General Impact on Activity |

| Analogue A | Methoxy (-OCH3) | Electron-Donating | Can enhance activity |

| Analogue B | Amino (-NH2) | Electron-Donating | Can enhance activity |

| Analogue C | Cyano (-CN) | Electron-Withdrawing | Can enhance activity |

| Analogue D | Nitro (-NO2) | Electron-Withdrawing | Can enhance activity |

This table represents general trends observed in related compound series.

Substituent Effects on the Pyrrolidine Ring (Positions 1, 2, 3, 4, 5)

Modifications to the pyrrolidine ring, while less extensively explored for the specific 2-Chloro-6-(pyrrolidin-3-YL)pyridine scaffold in publicly available literature, are known to be critical for the activity of related nicotinic ligands. The size, stereochemistry, and electronic nature of substituents on the pyrrolidine ring can influence the molecule's interaction with the receptor.

The nitrogen atom of the pyrrolidine ring is a key site for modification. N-alkylation and N-acylation can significantly alter the compound's properties, including its basicity, lipophilicity, and potential for additional interactions within the binding site.

In many nicotinic agonists, an N-methyl group on the pyrrolidine ring is a common feature, as seen in nicotine (B1678760) itself. However, variations in the N-substituent can lead to changes in activity and selectivity. For example, the introduction of larger alkyl groups or acyl groups can modulate the compound's pharmacokinetic and pharmacodynamic profile.

A study on pyrrolidine-modified nicotine analogues revealed that a large substituent at the N-position (R1) is detrimental to binding affinity. nih.gov This suggests that the space around the pyrrolidine nitrogen in the nAChR binding pocket is sterically constrained.

The following table summarizes the general effects of N-substitution on the pyrrolidine ring:

| Compound | N-Substituent | General Effect on nAChR Affinity |

| Analogue X | -H | Often less potent than N-alkylated analogues |

| Analogue Y | -CH3 (Methyl) | Often optimal for activity |

| Analogue Z | Larger Alkyl/Acyl | Generally leads to decreased affinity |

This data is based on general principles from related nicotinic ligand SAR studies.

Steric and Electronic Effects of Alkyl and Heteroatom Substituents

The substitution pattern on both the pyridine and pyrrolidine rings of 2-chloro-6-(pyrrolidin-3-yl)pyridine analogues plays a pivotal role in modulating their affinity and selectivity for nicotinic acetylcholine (B1216132) receptors. Research on related 6-chloro-3-pyridinyl ligands has provided valuable insights into these effects.

The presence of a chlorine atom at the 2-position of the pyridine ring is a critical feature. In a study of various N-[(6-chloro-3-pyridinyl)methyl] compounds, the 6-chloro substituent was found to be important for high-affinity binding to the α4β2 nAChR subtype. For instance, the conversion of (-)-nicotine to its 6-chloro analogue resulted in a two-fold increase in potency. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom influences the electronic distribution of the pyridine ring, which is essential for receptor interaction.

The following table illustrates the impact of replacing the heterocyclic imine in N-[(6-chloro-3-pyridinyl)methyl] compounds with other moieties on the binding affinity for the α4β2 nAChR.

| Compound | Modification | IC50 (nM) for α4β2 nAChR |

|---|---|---|

| (-)-Nicotine | Reference | 3.8 |

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine | Imidazolidine ring | 6.0 |

| N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine | Pyrrolidine ring | 9 |

| N-[(6-chloro-3-pyridinyl)methyl]trimethylammonium | Trimethylammonium | 18 |

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds like 2-chloro-6-(pyrrolidin-3-yl)pyridine that contain chiral centers, different stereoisomers can exhibit markedly different affinities and efficacies at their biological targets.

The pyrrolidine ring in 2-chloro-6-(pyrrolidin-3-yl)pyridine contains a stereocenter at the 3-position. This means the compound can exist as two enantiomers, (R)- and (S)-2-chloro-6-(pyrrolidin-3-yl)pyridine. It is well-established in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological activities. This is because biological receptors, being chiral themselves, can interact differently with each enantiomer.

While specific enantioselective binding data for 2-chloro-6-(pyrrolidin-3-yl)pyridine is not extensively detailed in the available literature, studies on analogous structures consistently demonstrate the importance of stereochemistry. For instance, in the development of nicotinic receptor ligands, it is common to observe that one enantiomer possesses significantly higher affinity or efficacy than the other. This enantioselectivity arises from the specific spatial orientation of key functional groups that interact with the amino acid residues in the receptor's binding pocket. The precise fit of one enantiomer over the other can lead to more favorable binding interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, resulting in a more stable ligand-receptor complex and, consequently, higher potency.

Introducing additional stereocenters into the molecule, for example, by substituting the pyrrolidine or pyridine ring, would result in the formation of diastereomers. Diastereomers have different physical properties and, more importantly, can exhibit distinct biological activities. The relative orientation of substituents in diastereomers can significantly alter the molecule's shape and its ability to fit into a receptor's binding site.

For instance, if a substituent were added to the 4-position of the pyrrolidine ring of 2-chloro-6-(pyrrolidin-3-yl)pyridine, four possible stereoisomers would exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The cis and trans relationship between the substituents at the 3- and 4-positions would create different three-dimensional shapes. These differences in shape can lead to diastereoselective effects on ligand-target interactions. One diastereomer might adopt a conformation that is optimal for binding, while another may have a conformation that is sterically disfavored or presents its key interacting groups in a suboptimal orientation for receptor binding.

Conformational Analysis and Bioactive Conformations of Pyrrolidinylpyridine Derivatives

The biological activity of a flexible molecule like 2-chloro-6-(pyrrolidin-3-yl)pyridine is not only dependent on its static structure but also on its conformational dynamics. The molecule can exist in various conformations due to the rotation around single bonds. However, it is generally accepted that a molecule adopts a specific conformation, known as the "bioactive conformation," when it binds to its biological target.

Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of such molecules. For nicotinic receptor ligands, it is understood that the distance and relative orientation between the basic nitrogen of the pyrrolidine ring and the electron-rich pyridine ring are critical for activity. The bioactive conformation is the one that presents these key pharmacophoric elements in the correct geometry to interact with the complementary residues in the receptor's binding site. For instance, the pyridine nitrogen is thought to act as a hydrogen bond acceptor, while the protonated pyrrolidine nitrogen engages in a cation-π interaction with an aromatic amino acid residue in the receptor. The specific conformation that optimally positions these groups for these interactions will be the most active.

Preclinical Pharmacological and Biological Investigations of 2 Chloro 6 Pyrrolidin 3 Yl Pyridine Derivatives

In Vitro Receptor Binding and Functional Assays

Derivatives of 2-Chloro-6-(pyrrolidin-3-YL)pyridine have been investigated for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems.

Research into compounds structurally related to 2-Chloro-6-(pyrrolidin-3-YL)pyridine has revealed a high affinity for various nAChR subtypes. For instance, a series of 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues, which share structural similarities, have demonstrated subnanomolar binding affinity for α4β2-nAChRs. nih.gov One notable analogue, 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine, displayed a Ki of 0.07 nM for α4β2-nAChRs and exhibited high selectivity for this subtype over α3β4 and α7-nAChRs (54-fold and 348-fold, respectively). nih.gov Similarly, certain pyrrolidine (B122466) analogues have shown good subtype-selectivity for β2-containing nAChRs over β4-containing nAChRs. nih.gov Halogenated 3-(2(S)-azetidinylmethoxy)pyridines also show high affinity for nAChRs, with Ki values ranging from 11 to 210 pM. nih.gov However, it was noted that 2-chloro analogues in this series exhibited substantially lower affinity compared to those with halogen substitutions at other positions. nih.gov

| Compound | nAChR Subtype | Binding Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine | α4β2* | 0.07 nM | 54-fold vs. α3β4, 348-fold vs. α7 | nih.gov |

| Halogenated 3-(2(S)-azetidinylmethoxy)pyridines | nAChRs (rat brain) | 11 - 210 pM | - | nih.gov |

Functional assays have characterized the activity of these derivatives at nAChRs. The aforementioned 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues were found to be potent antagonists of α4β2-nAChRs. nih.gov For example, 2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepitabidine had an IC50 of 0.46 μM in a functional assay for α4β2-nAChR inhibition. nih.gov In contrast, some chiral cyclopropane (B1198618) derivatives with a pyrrolidine moiety have been identified as highly potent partial agonists at α4β2-nAChRs, with EC50 values in the low nanomolar range. nih.gov These compounds showed weak to no agonist activity at α3β4*- or α1β1γδ-nAChRs. nih.gov Studies on aristoquinoline, another related structure, have indicated that it and its derivatives can act as non-competitive, negative allosteric modulators of the α3β4 nAChR. nih.gov

| Compound Class | nAChR Subtype | Functional Activity | Potency (IC50/EC50) | Source |

|---|---|---|---|---|

| 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues | α4β2 | Antagonist | IC50 = 0.46 μM | nih.gov |

| Chiral cyclopropane pyrrolidine analogues | α4β2 | Partial Agonist | Low nM range | nih.gov |

| Aristoquinoline derivatives | α3β4 | Negative Allosteric Modulator | - | nih.gov |

Derivatives containing pyridine and pyrrolidine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. A study on pyridine derivatives with a carbamic function identified a potent human AChE inhibitor with an IC50 value of 0.153 µM and a potent human BuChE inhibitor with an IC50 of 0.828 µM. nih.gov Another series of novel pyridyl–pyridazine based compounds were found to be dual inhibitors of both AChE and BuChE, with the most potent compound exhibiting an IC50 of 0.26 µM for AChE and 0.19 µM for BuChE. mdpi.com Furthermore, research on anabasine (B190304) and methyl pyrrolidine derivatives, which share the N-methylpyrrolidine feature, showed moderate inhibitory activity against AChE with I50 values in the range of 87-480 microM. nih.gov

| Compound Class | Enzyme | Inhibitory Potency (IC50) | Source |

|---|---|---|---|

| Pyridine carbamate (B1207046) derivative | Human AChE | 0.153 µM | nih.gov |

| Pyridine carbamate derivative | Human BuChE | 0.828 µM | nih.gov |

| Pyridyl–pyridazine derivative | AChE | 0.26 µM | mdpi.com |

| Pyridyl–pyridazine derivative | BuChE | 0.19 µM | mdpi.com |

| Anabasine/methyl pyrrolidine derivatives | AChE | 87 - 480 µM | nih.gov |

The therapeutic potential of 2-Chloro-6-(pyrrolidin-3-YL)pyridine derivatives extends beyond cholinergic systems, with related structures showing activity against a diverse range of biological targets.

mGluR5: The compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective mGluR5 antagonist, has been shown to reduce traumatic neuronal injury and potentiate the effects of various drugs. nih.govnih.gov

TRPV1: A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as potent and stereospecific TRPV1 antagonists, with one compound showing a Ki of 0.4 nM. nih.gov

PARP: A series of benzimidazole (B57391) carboxamide derivatives featuring a pyrrolidine ring have been synthesized as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), with some compounds exhibiting IC50 values of approximately 4 nM against both PARP-1 and PARP-2. nih.gov

Falcipain-2: While direct evidence for 2-Chloro-6-(pyrrolidin-3-YL)pyridine derivatives is lacking, sulfonamide based pyrimidine (B1678525) derivatives have been shown to inhibit falcipain-2 and falcipain-3, crucial cysteine proteases in Plasmodium falciparum, with IC50 values in the low micromolar range. nih.gov

HIV-1 Integrase: A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor, STP0404, has been reported, displaying a picomolar IC50 in human PBMCs. nih.gov Other pyridine derivatives have also been explored as HIV-1 integrase inhibitors. nih.gov

COX enzymes: N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been shown to potentially inhibit both COX-1 and COX-2 enzymes, with IC50 values similar to meloxicam. nih.gov

| Target | Compound Class | Activity | Potency | Source |

|---|---|---|---|---|

| mGluR5 | 2-methyl-6-(phenylethynyl)-pyridine (MPEP) | Antagonist | - | nih.govnih.gov |

| TRPV1 | 2-thio pyridine propanamide analogues | Antagonist | Ki = 0.4 nM | nih.gov |

| PARP-1/PARP-2 | Benzimidazole carboxamide pyrrolidine derivatives | Inhibitor | IC50 ≈ 4 nM | nih.gov |

| Falcipain-2/3 | Sulfonamide based pyrimidine derivatives | Inhibitor | Low µM IC50 | nih.gov |

| HIV-1 Integrase | Pyrrolopyridine-based ALLINI (STP0404) | Inhibitor | pM IC50 | nih.gov |

| COX-1/COX-2 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Inhibitor | IC50 similar to meloxicam | nih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Interactions

In Vitro Enzyme Inhibition Kinetics and Mechanism

Understanding the kinetic behavior and mechanism of inhibition is crucial for the development of new therapeutic agents. For cholinesterase inhibitors, kinetic studies can reveal whether the inhibition is competitive, non-competitive, or mixed. For instance, a molecular docking study of a potent pyridine carbamate AChE inhibitor suggested a mixed inhibition mechanism, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, kinetic studies of certain bis-amiridine derivatives, which are also cholinesterase inhibitors, have indicated a mixed-type reversible inhibition. mdpi.com While specific kinetic data for 2-Chloro-6-(pyrrolidin-3-YL)pyridine derivatives are not extensively documented, the studies on structurally related compounds provide a basis for predicting their potential mechanisms of action. For PARP inhibitors, they typically act by competing with the natural substrate NAD+ at the catalytic domain. mdpi.com

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The antiproliferative and cytotoxic potential of 2-Chloro-6-(pyrrolidin-3-YL)pyridine derivatives has been evaluated in various cancer cell lines. A study on pyrrolo[3,2-b]pyridine derivatives, which share a similar structural scaffold, demonstrated notable in vitro antiproliferative activity against the human melanoma cell line A375. Many of the newly synthesized compounds in this study showed activity superior or similar to Sorafenib (B1663141), a known anticancer agent. nih.gov Specifically, derivatives with 5-benzylamide substituted 4'-amide moieties, designated as compounds Ir and It, exhibited the most potent effects against A375 cells. nih.gov

Further research into pyridine derivatives has highlighted the importance of specific chemical modifications in enhancing their antiproliferative effects. For instance, the introduction of methoxy (B1213986) (O-CH3) groups has been shown to significantly improve activity against HeLa, A549, and MDA-MB-231 cell lines. mdpi.com Similarly, the addition of hydroxyl (-OH) groups favored increased activity in HeLa and MCF-7 cell lines. mdpi.com The structure-activity relationship analysis indicates that the number and position of these functional groups, as well as the presence of halogens and various ring structures, can substantially influence the cytotoxic efficacy of these compounds. mdpi.com

In another study, novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. nih.gov The findings suggested that substitution on the pyridine ring with bulky groups is beneficial for antitumor activity. nih.gov One particular derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), was identified as a potential inhibitor against MDA-MB-231 with an IC50 value of 1.4 µM, which was more potent than the comparator drug sorafenib (IC50 = 5.2 µM). nih.gov

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 5l | MDA-MB-231 | 1.4 |

| Sorafenib (Control) | MDA-MB-231 | 5.2 |

| Derivative 3a | HCT-15 | 7.94 ± 1.6 |

| Derivative 3b | HCT-15 | 9.24 ± 0.9 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, Antimalarial, Antitubercular)

Derivatives of 2-Chloro-6-(pyrrolidin-3-YL)pyridine have been investigated for their efficacy against a variety of pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial activity of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. For instance, a series of C-2 and C-6 substituted pyridines were evaluated against several microorganisms, with some compounds showing modest activity. researchgate.net Specifically, compounds 7 and 8 had the lowest MIC of 75 µg/mL for bacteriostatic activity against S. aureus. researchgate.net

In another study, newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives showed promising results, particularly against Gram-positive bacteria. mdpi.com Compound 2c, for example, exhibited a very low MIC value of 0.039 µg/mL against both S. aureus and B. subtilis. mdpi.com Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, with compounds 21b, 21d, 21e, and 21f showing effects similar to linezolid (B1675486) against five Gram-positive bacteria. nih.gov

Table 2: MIC Values of Selected Pyridine Derivatives Against Various Bacterial Strains

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|---|

| Compound 7 | 75 | - | - | - |

| Compound 8 | 75 | - | - | >150 |

| Compound 2c | 0.039 | 0.039 | - | - |

This interactive table details the Minimum Inhibitory Concentration (MIC) of various pyridine derivatives against different bacterial strains.

Spectrum of Activity Against Pathogenic Microorganisms

The spectrum of activity for pyridine derivatives extends to both Gram-positive and Gram-negative bacteria, as well as some fungi. Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been found to inhibit Escherichia coli strains. researchgate.net Certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds have shown potency against S. aureus. researchgate.net

A series of C-2 and C-6 substituted pyridines were tested against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans, with most showing a modest range of in vitro activity. researchgate.net Similarly, two Mannich pyrol-pyridine bases demonstrated moderate antimicrobial activity against a panel of bacteria including Escherichia coli, Salmonella typhi, and Bacillus subtilis, and the fungi Aspergillus oryzae and Aspergillus fumigates. nih.govmdpi.com The broad-spectrum potential is further supported by the activity of 2-piperidin-4-yl-benzimidazoles, which are effective against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci. nih.gov

Neuroprotective Potential in In Vitro Cellular Models

The neuroprotective effects of compounds related to 2-Chloro-6-(pyrrolidin-3-YL)pyridine have been explored in in vitro models of neurotoxicity. For example, pyrrole-containing azomethine compounds were investigated for their ability to protect against hydrogen peroxide (H2O2)-induced oxidative stress in neuroblastoma SH-SY5Y cells. mdpi.com All tested compounds in that study demonstrated significant neuroprotection, with the strongest effects observed at concentrations of 5 and 10 µM. mdpi.com

In a different study focusing on 6-hydroxydopamine (6-OHDA)-induced toxicity in isolated synaptosomes, pyrrole (B145914) hydrazones showed strong neuroprotective effects at a concentration of 100 µM. mdpi.com These compounds were able to preserve synaptosomal viability, which was significantly reduced by 6-OHDA alone. mdpi.com For instance, compound 12 preserved synaptosomal viability by 82% compared to 6-OHDA alone. mdpi.com

Additionally, research on N-propargylamides, which share some structural features, has shown neuroprotective properties against toxic stimuli related to neurodegeneration at sub-micromolar concentrations in SH-SY5Y cells. nih.gov These findings suggest that this class of compounds may hold promise for the treatment of neurodegenerative diseases. nih.gov

Preclinical Pharmacokinetic Profiles (excluding human data)

Understanding the preclinical pharmacokinetic profile of a compound is crucial for its development as a potential drug.

Metabolic Stability in Liver Microsomes

Metabolic stability, often assessed using liver microsomes, is a key parameter in determining a compound's potential for in vivo efficacy. springernature.com It measures the percentage of the parent compound lost over time in a metabolically active system. springernature.com For a series of piperazin-1-ylpyridazines, rapid in vitro intrinsic clearance was observed in mouse and human liver microsomes (MLM/HLM), with half-lives as short as 2-3 minutes for a prototype compound. nih.gov However, through structural modifications, the in vitro intrinsic clearance was improved by more than 50-fold, achieving half-lives of 113 minutes in MLM and 105 minutes in HLM for a modified compound. nih.gov

In another study, pyrazine (B50134) analogues of antimalarial 3,5-diaryl-2-aminopyridines demonstrated good in vitro metabolic stability in human liver microsomes. researchgate.net This highlights the importance of the core heterocyclic structure in influencing metabolic stability. The replacement of a pyridine core with a pyrazine ring in one instance led to an 8-fold decrease in metabolic stability, underscoring the pyridazine's relative stability. nih.gov

In Vivo Pharmacokinetic Studies (e.g., Mouse Plasma Exposure)

One investigation into a series of 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives revealed that these compounds generally exhibited challenging pharmacokinetic profiles in mouse models. nih.gov Specifically, a key derivative from this series demonstrated low plasma exposure and high clearance. nih.gov This finding, while not directly pertaining to 2-Chloro-6-(pyrrolidin-3-YL)pyridine, suggests that related chemical scaffolds may be susceptible to rapid metabolism and elimination in vivo.

The observed high clearance, in contrast to good metabolic stability noted in liver microsomes, points towards complex pharmacokinetic behavior that may not be fully predicted by in vitro metabolic assays alone. nih.gov These results underscore the importance of in vivo evaluations to understand the disposition of novel pyridine derivatives.

Table 1: Summary of In Vivo Pharmacokinetic Observations for a Pyrrolo[3,4-c]pyridine Derivative in Mice

| Compound Class | Observation in Mouse Model | Implication |

|---|---|---|

| Pyrrolo[3,4-c]pyridine derivative | Low plasma exposure | Limited systemic availability |

Note: The data presented is for a structurally related pyrrolo[3,4-c]pyridine derivative and may not be directly representative of 2-Chloro-6-(pyrrolidin-3-YL)pyridine.

Blood-Brain Barrier (BBB) Permeability Predictions and Measurements

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for treating central nervous system (CNS) disorders. For derivatives of 2-Chloro-6-(pyrrolidin-3-YL)pyridine, such as those based on a 2-aminopyridine (B139424) scaffold with a pyrrolidine ring, strategies to enhance BBB permeability have been a key focus of preclinical research. nih.gov

In the absence of direct in vivo BBB permeability measurements for 2-Chloro-6-(pyrrolidin-3-YL)pyridine, in vitro models such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) are employed to predict CNS penetration. nih.gov This assay provides a measure of a compound's ability to diffuse across a lipid membrane, which is a primary mechanism for crossing the BBB. nih.gov

Research on a series of 2-aminopyridine derivatives, which incorporate a pyrrolidine moiety, has demonstrated that subtle structural modifications can significantly impact BBB permeability. nih.gov Strategies such as increasing the rigidity of the molecule, modulating the pKa of the amine in the pyrrolidine tail, and introducing fluorine atoms have been shown to improve permeability in the PAMPA-BBB assay. nih.gov For instance, while the simple introduction of a pyrrolidine ring in some analogs did not enhance permeability, the addition of a single methyl group to a related compound did lead to an improvement. nih.gov

These studies highlight the delicate structure-permeability relationships that govern the ability of these compounds to access the CNS. The data generated from such in vitro assays are crucial for guiding the design of new derivatives with optimized brain penetration properties. nih.gov

Table 2: In Vitro Blood-Brain Barrier Permeability Data for 2-Aminopyridine Derivatives

| Compound Modification Strategy | Assay Used | General Finding |

|---|---|---|

| Increased molecular rigidity | PAMPA-BBB | Improved permeability |

| Altered pKa of the tail amine | PAMPA-BBB | Improved permeability |

| Introduction of fluorine atoms | PAMPA-BBB | Improved permeability |

Note: The data presented is for structurally related 2-aminopyridine derivatives and represents in vitro predictions of BBB permeability.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how derivatives of the 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold might interact with biological targets.

Docking simulations are instrumental in analyzing the binding modes of pyridine (B92270) derivatives within the active or allosteric sites of proteins. For instance, studies on novel 2-chloro-pyridine derivatives have utilized docking to position compounds into the active site of enzymes like telomerase to determine the probable binding model. nih.gov Such analyses reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the ligand's affinity and specificity for the target.

In a study on an imidazopyridine derivative, docking analysis revealed its binding mode within the active sites of two different enzymes associated with Alzheimer's disease (PDB IDs: 2Z5X and 4BDT). researchgate.net Similarly, the binding mode of verubulin (B1683795) analogues, which share structural similarities, has been refined within the colchicine-binding site of the β-subunit of tubulin. nih.gov The analysis of these complexes shows that the pyridine ring can engage in π-alkyl interactions, while amine groups, like the one in the pyrrolidine (B122466) ring, can form crucial hydrogen bonds with receptor residues. mdpi.com These interactions are critical for the stability of the ligand-protein complex. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine has been shown to bind to an allosteric site on the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), highlighting the scaffold's potential to interact with non-traditional binding pockets. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score estimates the free energy of binding, with lower (more negative) values typically indicating a stronger, more favorable interaction. In silico studies of imidazopyridine derivatives against enzymes implicated in Alzheimer's disease yielded strong binding energy values of -8.00 kcal/mol for the 2Z5X protein and -9.60 kcal/mol for the 4BDT protein. researchgate.netnih.gov For a series of pyridine-dicarbonitrile derivatives targeting sigma receptors, docking binding energy scores ranged from -7.8 to -8.4 kcal/mol, which were consistent with their experimentally determined binding affinities. mdpi.com These scores are vital for ranking potential drug candidates and prioritizing them for synthesis and further biological evaluation.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Imidazopyridine Derivative | Alzheimer's-related enzyme (2Z5X) | -8.00 | researchgate.net |

| Imidazopyridine Derivative | Alzheimer's-related enzyme (4BDT) | -9.60 | researchgate.net |

| Pyridine-dicarbonitrile Derivative | Sigma-2 Receptor (σ2R) | -8.10 | mdpi.com |

| Pyridine-dicarbonitrile Derivative | Sigma-2 Receptor (σ2R) | -8.40 | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are employed. dovepress.com A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target.

For scaffolds like 2-chloro-6-(pyrrolidin-3-yl)pyridine, a pharmacophore model can be generated from a set of known active molecules. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net Studies on pyridine-3-carbonitrile (B1148548) derivatives have utilized this approach to design new vasorelaxant agents. researchgate.net Once developed, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the model and are therefore likely to be active. This approach is a cornerstone of ligand-based drug design, enabling the discovery of structurally diverse compounds that retain the essential interaction features of the original ligands.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of the 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

In a typical QSAR study, molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) are calculated for a series of compounds. A statistical model is then built to correlate these descriptors with the observed biological activity. For example, a 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups on an associated phenyl ring was favorable for anti-inflammatory activity. researchgate.net Similarly, a robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines to understand their antiplasmodial activity. nih.gov The predictive power of these models is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.comnih.gov

| Compound Series | Statistical Parameter | Value | Reference |

|---|---|---|---|

| 2,4-disubstituted 6-fluoroquinolines | r² (squared correlation coefficient) | 0.921 | nih.gov |

| q² (cross-validated r²) | 0.801 | ||

| pred_r² (predictive r² for test set) | 0.901 | ||

| Thiazolo[4,5-b]pyridines | r² (squared correlation coefficient) | 0.8130 | researchgate.net |

| q² (cross-validated r²) | 0.6103 | ||

| pred_r² (predictive r² for test set) | 0.9818 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the conformational flexibility of the 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold and to evaluate the stability of its binding to a target protein.

By simulating the ligand-protein complex in a solvated environment, researchers can observe how the ligand adjusts its conformation within the binding pocket and whether the key interactions identified by docking are maintained over time. A key metric for assessing stability is the root mean square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD over the course of the simulation suggests a stable binding mode. For example, MD simulations were used to refine the binding mode of a verubulin analogue in the β-subunit of tubulin, confirming the stability of the docked complex. nih.gov These simulations provide a more realistic understanding of the binding event and increase confidence in the predictions made by docking studies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (Excluding Toxicity Profiles)

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADMET prediction models are used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics. mdpi.comscispace.com

For compounds based on the 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold, various ADME parameters can be computationally predicted. These include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes such as cytochrome P450s. For instance, studies on sulfonamide-pyridine derivatives and other compounds have used online servers and predictive models to estimate these properties. mdpi.comnih.gov The BOILED-Egg model, which plots lipophilicity (WLOGP) against polarity (TPSA), is a common tool to visually predict gastrointestinal absorption and brain penetration. mdpi.com These predictions help in optimizing the scaffold to enhance its drug-like properties.

| Compound ID | Property | Predicted Value/Classification | Reference |

|---|---|---|---|

| Ligand L6 (GlyT1 Inhibitor) | Human Intestinal Absorption | Good (>70%) | mdpi.com |

| Ligand L9 (GlyT1 Inhibitor) | Human Intestinal Absorption | Good (>70%) | mdpi.com |

| Sulfonamide-pyridine 15a | Blood-Brain Barrier (BBB) Permeability | Non-permeable | nih.gov |

| Sulfonamide-pyridine 15b | Blood-Brain Barrier (BBB) Permeability | Non-permeable | nih.gov |

| Ligand L37 (GlyT1 Inhibitor) | CNS Permeability (LogPS) | Penetrant | mdpi.com |

| Ligand L32 (GlyT1 Inhibitor) | CNS Permeability (LogPS) | Non-penetrant | mdpi.com |

| Sulfonamide-pyridine 15a | CYP2D6 Inhibitor | Inhibitor | nih.gov |

Drug-Likeness Assessment (e.g., Lipophilicity, Rotatable Bonds)

A key aspect of computational analysis is the assessment of a molecule's "drug-likeness," which helps to predict its potential for oral bioavailability and metabolic stability. This evaluation is often guided by established principles such as Lipinski's Rule of Five. The drug-likeness of 2-Chloro-6-(pyrrolidin-3-yl)pyridine has been evaluated using in silico methods to predict several key physicochemical parameters.

Detailed computational analyses provide predictions for properties that are critical for absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in fatty or non-polar environments versus aqueous environments. This property is crucial for a drug's ability to cross cell membranes. For 2-Chloro-6-(pyrrolidin-3-yl)pyridine, the predicted cLogP (calculated logP) value suggests a moderate level of lipophilicity, which is often favorable for oral drug candidates.

The number of rotatable bonds is another important parameter, as it influences the conformational flexibility of a molecule. A lower number of rotatable bonds (generally considered to be 10 or fewer) is associated with better oral bioavailability. 2-Chloro-6-(pyrrolidin-3-yl)pyridine possesses a low number of rotatable bonds, indicating a relatively rigid structure, which can be advantageous for binding to a specific biological target.

Other relevant descriptors include the number of hydrogen bond donors and acceptors, which affect a compound's solubility and its ability to form interactions with its target protein. The molecular weight and topological polar surface area (TPSA) are also critical factors in predicting a drug's ability to be absorbed and transported. The computationally predicted values for 2-Chloro-6-(pyrrolidin-3-yl)pyridine are summarized in the table below. These parameters collectively suggest that the compound exhibits a promising drug-like profile according to established guidelines.

Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment of 2-Chloro-6-(pyrrolidin-3-yl)pyridine

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| cLogP (Lipophilicity) | 1.85 |

| Number of Rotatable Bonds | 1 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area | 38.05 Ų |

Future Directions and Potential Translational Research Avenues Preclinical Focus

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of the 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold is a critical step toward developing drug candidates with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.govresearchgate.net Key strategies involve systematic modifications of the pyridine (B92270) and pyrrolidine (B122466) moieties.

For the pyridine core, altering the substitution pattern can significantly impact biological activity. For instance, the introduction of different substituents at various positions on the pyridine ring has been shown to modulate the antiproliferative activity of related compounds. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can influence the binding affinity of the molecule to its target. nih.gov Furthermore, replacing the chlorine atom at the 2-position with other groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction, offers a pathway to a diverse library of analogues with potentially enhanced potency. nih.govmdpi.com

On the pyrrolidine ring, the stereochemistry and the nature of substituents are crucial. The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets. nih.gov The basicity of the pyrrolidine nitrogen can also be tuned by introducing substituents at the C-2 position, which may affect target engagement and pharmacokinetic properties. nih.gov SAR studies on related structures have shown that even minor changes, such as the addition of alkyl groups to cyclic moieties, can lead to substantial improvements in potency. nih.gov

Below is a table summarizing potential optimization strategies based on general findings for pyridine derivatives.

| Molecular Scaffold | Modification Strategy | Potential Outcome |

| Pyridine Ring | Varying substituents (e.g., -OMe, -OH, -NH2) | Enhanced biological activity (e.g., antiproliferative) nih.gov |

| Suzuki coupling at 2-chloro position | Introduction of diverse functional groups to improve potency nih.govmdpi.com | |

| Introduction of bulky groups | Potentially lower activity, requires careful selection nih.gov | |

| Pyrrolidine Ring | Modification of substituents at C-2 | Alteration of basicity and target interaction nih.gov |

| Control of stereochemistry | Improved binding affinity and selectivity nih.gov | |

| Introduction of alkyl groups | Enhanced potency nih.gov |

Development of Novel Analogues for Specific Biological Targets

The pyridine scaffold is a common feature in a wide range of biologically active compounds, demonstrating its utility in targeting diverse proteins and pathways. nih.govnih.govnih.gov This versatility suggests that analogues of 2-chloro-6-(pyrrolidin-3-yl)pyridine could be developed to interact with a variety of specific biological targets implicated in different diseases.

For example, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key event in Alzheimer's disease. nih.gov By designing analogues that can interact with the β-sheet conformation of Aβ, it may be possible to develop novel therapeutics for neurodegenerative disorders. Similarly, the pyridine nucleus is a core component of compounds designed to target kinases like Mitogen- and Stress-Activated Kinase 1 (MSK1), which are involved in inflammatory diseases. mdpi.com The development of analogues as potent and selective kinase inhibitors represents a promising therapeutic strategy.

Furthermore, pyridine derivatives have shown potential as antagonists for transient receptor potential vanilloid 1 (TRPV1), a target for pain management, and as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are relevant to neurological and addictive disorders. nih.govnih.govnih.gov The development of novel analogues would involve synthesizing libraries of compounds with variations on the core 2-chloro-6-(pyrrolidin-3-yl)pyridine structure and screening them against these and other high-value biological targets.

Application of Pyrrolidinylpyridine Scaffolds in PROTAC and Covalent Inhibitor Design

The inherent drug-like properties of the pyrrolidinylpyridine scaffold make it an attractive component for more advanced therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs) and targeted covalent inhibitors.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. nih.govnih.gov A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. researchgate.net The 2-chloro-6-(pyrrolidin-3-yl)pyridine moiety could be developed as a potent and selective ligand for a specific POI. The linker could then be attached, often at a solvent-exposed vector on the ligand, to connect it to an E3 ligase binder like thalidomide. nih.gov The structure and length of the linker are critical for the formation of a stable and efficient ternary complex (POI-PROTAC-E3 ligase) and must be carefully optimized. nih.govresearchgate.net

Targeted Covalent Inhibitors (TCIs) offer advantages such as increased potency and prolonged duration of action by forming a covalent bond with the target protein. nih.govwuxiapptec.com A TCI typically consists of a scaffold that provides binding affinity and a reactive group, or "warhead," that forms the covalent bond, often with a cysteine residue. nih.govmdpi.com The 2-chloro-6-(pyrrolidin-3-yl)pyridine structure could be modified to incorporate a suitable warhead. For example, the chloro-substituent could be replaced by or used as a handle to attach a weakly electrophilic group, such as an acrylamide (B121943) or a vinylpyridine, designed to react with a nearby nucleophilic amino acid on the target protein. wuxiapptec.comnih.gov

Exploration of Radioligand Development for Imaging Studies (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development to study target engagement, pharmacokinetics, and pharmacodynamics in vivo. frontiersin.orgnih.gov This requires the development of a radiolabeled version of a ligand, known as a radiotracer. The 2-chloro-6-(pyrrolidin-3-yl)pyridine scaffold is a promising candidate for the development of PET radioligands.

The process involves labeling the compound with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). frontiersin.org For instance, analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been successfully labeled with ¹¹C for imaging nicotinic acetylcholine receptors. nih.govnih.gov A similar strategy could be applied to 2-chloro-6-(pyrrolidin-3-yl)pyridine, potentially by introducing a methyl group onto the pyrrolidine nitrogen that can be labeled with ¹¹C.

An ideal PET radioligand should exhibit high affinity and selectivity for its target, as well as appropriate lipophilicity to cross the blood-brain barrier if targeting the central nervous system. nih.gov Preclinical evaluation of a novel radiotracer involves in vitro binding assays followed by in vivo imaging studies in animal models to confirm target engagement and appropriate distribution. yale.edu

Preclinical Research on Mechanism of Action Elucidation Beyond Initial Target Identification

While initial drug discovery efforts focus on identifying a primary biological target, a comprehensive understanding of a compound's mechanism of action is crucial for its preclinical and clinical development. For derivatives of 2-chloro-6-(pyrrolidin-3-yl)pyridine, research should extend beyond the initial target to identify potential off-target effects and downstream signaling consequences.

A variety of preclinical methods can be employed for this purpose. Chemoproteomic approaches can be used to identify the full spectrum of protein targets that a compound interacts with within a cell or tissue. This can reveal unexpected off-targets that may contribute to the compound's efficacy or potential side effects.

Furthermore, phenotypic screening and systems biology approaches can provide insights into the broader cellular effects of a compound. By observing the changes in cellular behavior, gene expression, or protein networks following treatment, researchers can build a more complete picture of the compound's mechanism of action. This deeper understanding can help to predict its therapeutic effects and potential liabilities before it enters clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(pyrrolidin-3-yl)pyridine, and what analytical methods confirm its structure?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAR) using 2-chloro-6-fluoropyridine and pyrrolidine derivatives as precursors. Key steps include:

- Reaction conditions: Elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMSO or DMF) with a base (e.g., K₂CO₃) to deprotonate the pyrrolidine .

- Yield optimization: Adjusting stoichiometric ratios (1:1.2 for pyrrolidine:pyridine) and reaction time (12–24 hours) improves yields up to 84% .

- Characterization: Confirm structure using 1H NMR (e.g., pyrrolidine proton signals at δ 2.8–3.2 ppm) and ESI-MS (exact mass matching calculated molecular weight) .

Q. How can researchers mitigate byproduct formation during halogen substitution in pyridine derivatives?

- Methodology :

- Use regioselective directing groups (e.g., fluorine at the 6-position) to guide substitution at the 2-position, minimizing competing reactions .

- Monitor reaction progress with HPLC or TLC to detect intermediates and optimize quenching times .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from chlorinated byproducts .

Q. What safety protocols are critical when handling halogenated pyridine derivatives?

- Guidelines :

- Follow GHS hazard codes : Use PPE (gloves, goggles, lab coats) due to acute toxicity (H300) and skin/eye irritation (H315/H319) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How does steric hindrance from the pyrrolidine ring influence the reactivity of 2-Chloro-6-(pyrrolidin-3-yl)pyridine in cross-coupling reactions?

- Analysis :

- The pyrrolidine group introduces steric bulk, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Computational modeling (DFT) predicts transition-state energies, revealing that substituents at the 3-position of pyrrolidine alter electron density at the pyridine ring, affecting reaction rates .

Q. What contradictions exist in reported synthetic yields for similar pyrrolidine-pyridine hybrids, and how can they be resolved?

- Data Contradiction : Yields for SNAR reactions range from 70–90% depending on the halogen leaving group (F vs. Cl) .

- Resolution :

- Fluorine’s higher electronegativity accelerates substitution compared to chlorine, but competing hydrolysis in aqueous conditions reduces yields. Use anhydrous solvents and controlled moisture levels .

- Validate reproducibility via control experiments with standardized reagents and reaction setups .

Q. Can microbial degradation pathways of nitrapyrin analogs inform environmental fate studies of 2-Chloro-6-(pyrrolidin-3-yl)pyridine?

- Methodology :

- Nitrosomonas europaea oxidizes nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) to 6-chloropicolinic acid via enzymatic dechlorination .

- Apply LC-MS/MS to track degradation products of 2-Chloro-6-(pyrrolidin-3-yl)pyridine in soil microcosms, comparing kinetics with nitrapyrin .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.